4-(Bromomethyl)benzylamine tfa salt
Overview
Description
4-(Bromomethyl)benzylamine trifluoroacetate salt is a chemical compound with the molecular formula C10H11BrF3NO2. It is commonly used in various scientific research applications due to its unique chemical properties. The compound is characterized by the presence of a bromomethyl group attached to a benzylamine moiety, with trifluoroacetate as the counterion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Bromomethyl)benzylamine trifluoroacetate salt typically involves the bromination of benzylamine. One common method is the reaction of benzylamine with bromomethyl compounds under controlled conditions. The reaction is usually carried out in the presence of a solvent such as dichloromethane or toluene, and a base like sodium hydroxide or potassium carbonate to facilitate the bromination process .
Industrial Production Methods
In an industrial setting, the production of 4-(Bromomethyl)benzylamine trifluoroacetate salt may involve large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is purified through crystallization or recrystallization techniques to obtain the desired purity level .
Chemical Reactions Analysis
Types of Reactions
4-(Bromomethyl)benzylamine trifluoroacetate salt undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Oxidation Reactions: The compound can be oxidized to form corresponding benzylamine derivatives.
Reduction Reactions: Reduction of the bromomethyl group can lead to the formation of benzylamine.
Common Reagents and Conditions
Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products
The major products formed from these reactions include various substituted benzylamines, oxidized benzylamine derivatives, and reduced benzylamine compounds .
Scientific Research Applications
4-(Bromomethyl)benzylamine trifluoroacetate salt has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and intermediates.
Biology: The compound is employed in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds and drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Bromomethyl)benzylamine trifluoroacetate salt involves its interaction with various molecular targets. The bromomethyl group can undergo nucleophilic substitution reactions, leading to the formation of new chemical bonds. This reactivity is exploited in the synthesis of complex molecules and in the modification of biological macromolecules. The trifluoroacetate counterion may also play a role in stabilizing the compound and enhancing its solubility in various solvents .
Comparison with Similar Compounds
Similar Compounds
- 4-(Chloromethyl)benzylamine trifluoroacetate salt
- 4-(Fluoromethyl)benzylamine trifluoroacetate salt
- 4-(Iodomethyl)benzylamine trifluoroacetate salt
Uniqueness
4-(Bromomethyl)benzylamine trifluoroacetate salt is unique due to the presence of the bromomethyl group, which imparts distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atom is larger and more polarizable, making the compound more reactive in nucleophilic substitution reactions.
Properties
IUPAC Name |
[4-(bromomethyl)phenyl]methanamine;2,2,2-trifluoroacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.C2HF3O2/c9-5-7-1-3-8(6-10)4-2-7;3-2(4,5)1(6)7/h1-4H,5-6,10H2;(H,6,7) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSANBIAVQJATNR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)CBr.C(=O)(C(F)(F)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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